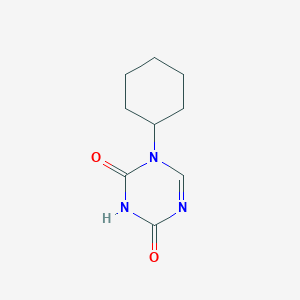
1-Cyclohexyl-1,3,5-triazine-2,4(1h,3h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound known for its unique structure and properties It belongs to the class of triazine derivatives, which are characterized by a six-membered ring containing three nitrogen atoms
准备方法
The synthesis of 1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of cyclohexylamine with cyanuric chloride. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the cyanuric chloride are replaced by the cyclohexylamine groups. The reaction conditions often include the use of a solvent such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of triazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced triazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the cyclohexyl group. These reactions often require mild conditions and can be catalyzed by acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
科学研究应用
1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It can be used as a lead compound for the development of new drugs.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases caused by microbial infections.
Industry: In industrial applications, it is used as a stabilizer for polymers and as an additive in coatings and adhesives. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of 1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
相似化合物的比较
1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione can be compared with other triazine derivatives, such as:
1,3,5-Triazine-2,4,6-triamine (Melamine): Unlike this compound, melamine contains three amino groups attached to the triazine ring. Melamine is widely used in the production of plastics and resins.
1,3,5-Triazine-2,4-diamine (Ammeline): Ammeline has two amino groups and one hydroxyl group attached to the triazine ring. It is an intermediate in the synthesis of melamine and other triazine derivatives.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Cyanuric acid contains three hydroxyl groups attached to the triazine ring. It is used as a precursor for the synthesis of disinfectants and herbicides.
The uniqueness of this compound lies in its cyclohexyl group, which imparts distinct chemical and physical properties compared to other triazine derivatives.
属性
CAS 编号 |
68498-51-1 |
|---|---|
分子式 |
C9H13N3O2 |
分子量 |
195.22 g/mol |
IUPAC 名称 |
1-cyclohexyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C9H13N3O2/c13-8-10-6-12(9(14)11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,13,14) |
InChI 键 |
YUBNSCHSHWWVIE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N2C=NC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





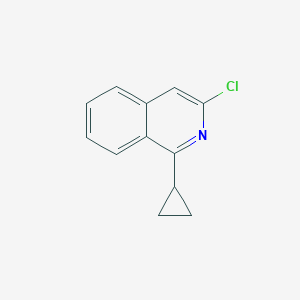
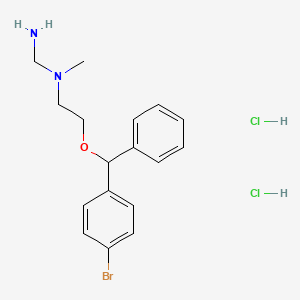

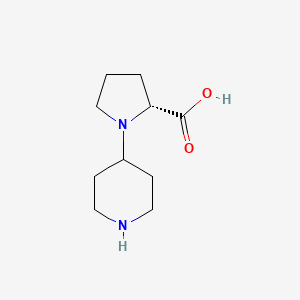

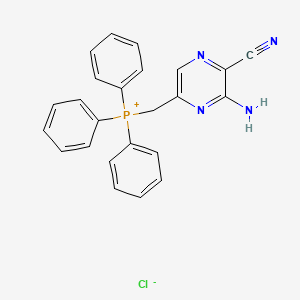
![5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13139283.png)
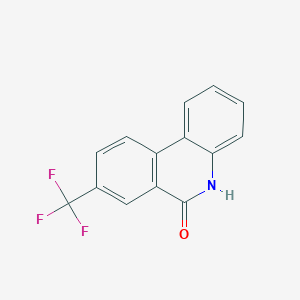
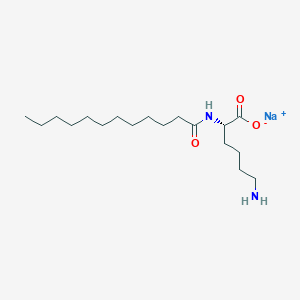
![(6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13139295.png)

